molecular formula C21H31N7O2 B2974010 8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1014031-57-2

8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione

货号: B2974010
CAS 编号: 1014031-57-2
分子量: 413.526
InChI 键: AJZBZQXNRDIBRU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This purine-based compound features a unique structural framework:

  • Core structure: A purine-2,6-dione scaffold substituted at positions 1, 3, 7, and 6.
  • Substituents: 8-position: 3,5-diethyl-1H-pyrazol-1-yl group, enhancing steric bulk and lipophilicity. 3- and 7-positions: Methyl groups, contributing to metabolic stability.

属性

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-3,7-dimethyl-1-(2-piperidin-1-ylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N7O2/c1-5-15-14-16(6-2)28(23-15)20-22-18-17(24(20)3)19(29)27(21(30)25(18)4)13-12-26-10-8-7-9-11-26/h14H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZBZQXNRDIBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCN4CCCCC4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-diethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the piperidine moiety is attached to the ethyl chain.

    Construction of the Purine Core: The purine core is synthesized through a series of condensation reactions involving the pyrazole and piperidine intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

科学研究应用

8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    Pathway Interference: Disrupting specific biochemical pathways involved in disease processes.

相似化合物的比较

Comparison with Structural Analogs

Purine derivatives with modifications at the 1-, 7-, and 8-positions are explored for diverse biological applications. Below is a comparative analysis of key analogs:

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target Compound Likely C22H32N8O2 ~432.5* 8-(3,5-diethylpyrazolyl); 1-(2-piperidinylethyl); 3,7-dimethyl -
">8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione C15H18N6O2 314.34 8-(3,5-dimethylpyrazolyl); 7-(2-methylallyl); 3-methyl
">8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione C23H28N6O2 420.5 8-(3,5-diethylpyrazolyl); 1-(3-phenylpropyl); 3,7-dimethyl
">8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione C18H26N6O3 374.4 8-(3,5-dimethylpyrazolyl); 1-isobutyl; 7-(2-methoxyethyl); 3-methyl

*Estimated based on analogs.

Key Observations:

8-Position Modifications: The diethylpyrazolyl group in the target compound and analog increases lipophilicity compared to dimethylpyrazolyl groups (). This may enhance membrane permeability but reduce aqueous solubility. Pyrazolyl groups are known to participate in π-π stacking and hydrogen bonding, influencing target binding .

In contrast, the 3-phenylpropyl group () adds aromaticity and hydrophobicity, which may favor CNS penetration , while the isobutyl group () offers steric bulk without polarity .

7-Position Modifications :

  • The 2-methoxyethyl group () introduces ether oxygen, enhancing solubility compared to alkyl chains. This contrasts with the target compound’s methyl group, prioritizing metabolic stability over solubility .

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : Target compound > (phenylpropyl) > (methoxyethyl) > (methylallyl).
  • Molecular Weight : Higher molecular weights (e.g., 420.5 g/mol in ) may limit blood-brain barrier penetration but improve plasma protein binding.

生物活性

The compound 8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by a complex structure that includes a pyrazole moiety and a piperidine side chain. This unique combination suggests potential biological activity that merits investigation across various therapeutic areas.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N6O2C_{17}H_{22}N_{6}O_{2}, with a molecular weight of approximately 342.4 g/mol. The structure features multiple functional groups that may influence its biological interactions and reactivity.

PropertyValue
Molecular FormulaC17H22N6O2C_{17}H_{22}N_{6}O_{2}
Molecular Weight342.4 g/mol
IUPAC Name8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-(piperidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione

The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes and receptors. The pyrazole and purine components are known to exhibit various pharmacological effects, including enzyme inhibition and receptor modulation. This interaction can lead to significant biological responses, including anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For instance, derivatives containing pyrazole moieties have shown promising results in inhibiting tumor growth in various cancer cell lines:

  • Cell Lines Tested : HCT116 (colon carcinoma), Hep2 (epidermoid carcinoma), WI38 (normal lung fibroblast).
  • Results : Compounds displayed significant antiproliferative activity across different tumor cell lines, indicating their potential as anticancer agents .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in cancer progression. For example, computational docking studies have suggested that related compounds can inhibit vascular endothelial growth factor receptor (VEGFR2) and fibroblast growth factor receptor (FGFR1), which are critical in angiogenesis and tumor growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship of the compound indicates that modifications in the substituents on the pyrazole and purine rings can significantly affect biological activity:

  • Substituent Variability : The presence of electron-donating or withdrawing groups can enhance or diminish cytotoxic effects against tumor cells.
  • Optimal Configuration : Specific configurations have been linked to increased binding affinity to target proteins, improving therapeutic efficacy.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study 1 : A series of pyrazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited enhanced activity compared to traditional chemotherapeutics like doxorubicin .
  • Study 2 : Investigation into the pharmacological potential of pyrazole-containing compounds revealed their effectiveness in modulating inflammatory pathways, suggesting applications in treating inflammatory diseases alongside cancer.

常见问题

Q. How can researchers optimize the synthesis of this compound while minimizing byproduct formation?

Methodological Answer: Employ factorial design of experiments (DoE) to systematically evaluate variables such as reaction temperature, solvent polarity (e.g., ethanol vs. DMF), catalyst loading, and reaction time. For instance, refluxing in ethanol with controlled stoichiometry (e.g., 1:1 molar ratio of reactants) can reduce side reactions . Monitor intermediates via thin-layer chromatography (TLC) and characterize by ¹H/¹³C NMR to confirm structural integrity at each step .

Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?

Methodological Answer: Use a multi-technique approach:

  • ¹H/¹³C NMR to assign protons and carbons (e.g., pyrazole ring protons at δ 2.5–3.5 ppm, piperidinyl CH₂ groups at δ 1.7–2.1 ppm) .
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
  • Single-crystal X-ray diffraction to resolve bond lengths and angles (e.g., pyrazole-piperidine dihedral angles) .

Q. How can solubility and stability be assessed for this compound in aqueous and organic media?

Methodological Answer: Perform equilibrium solubility studies in buffered solutions (pH 1–10) and solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy. For stability, conduct accelerated degradation studies under heat (40–80°C) and light exposure, analyzing degradation products via HPLC-MS .

Advanced Research Questions

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

Methodological Answer: Combine density functional theory (DFT) for electronic structure analysis (e.g., HOMO-LUMO gaps) with molecular dynamics (MD) simulations to study binding to enzymes like phosphodiesterases. Use software like COMSOL Multiphysics for reaction pathway optimization .

Q. How can researchers resolve contradictions in reported reaction yields or spectral data?

Methodological Answer: Cross-validate experimental conditions (e.g., purity of starting materials, inert atmosphere use) and employ high-resolution mass spectrometry (HRMS) to confirm molecular mass (±1 ppm accuracy). Replicate crystallization protocols (e.g., DCM/EtOH recrystallization) to ensure consistent crystal packing .

Q. What methodologies are recommended for elucidating the reaction mechanism of this compound’s formation?

Methodological Answer: Use isotopic labeling (e.g., ¹⁵N or ²H) to track atom transfer during cyclization. Perform kinetic studies under varying temperatures to derive activation parameters (ΔH‡, ΔS‡). Computational transition state analysis can identify rate-limiting steps .

Q. How can process scalability be improved without compromising purity?

Methodological Answer: Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Optimize workup steps (e.g., liquid-liquid extraction pH adjustments) and use Design of Experiments (DoE) to identify critical quality attributes (CQAs) .

Q. What in vitro assays are suitable for preliminary pharmacological profiling?

Methodological Answer: Prioritize enzyme inhibition assays (e.g., PDE5 or kinase targets) with IC₅₀ determination via fluorometric methods. Pair with cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to assess therapeutic index .

Q. How can synergistic effects with co-administered drugs be systematically evaluated?

Methodological Answer: Use fractional inhibitory concentration (FIC) index calculations in checkerboard assays. Apply response surface methodology (RSM) to model dose-response interactions and identify optimal combinatorial ratios .

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